molecular formula C22H26ClN3O3 B505772 METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

Cat. No.: B505772
M. Wt: 415.9g/mol
InChI Key: PTVAZSWXZJPZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzoyl group, a piperazine ring, and a methyl ester.

Preparation Methods

The synthesis of METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The piperazine ring and benzoyl group play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9g/mol

IUPAC Name

methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H26ClN3O3/c1-4-25-9-11-26(12-10-25)20-8-7-17(22(28)29-3)14-19(20)24-21(27)16-6-5-15(2)18(23)13-16/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,27)

InChI Key

PTVAZSWXZJPZEY-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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